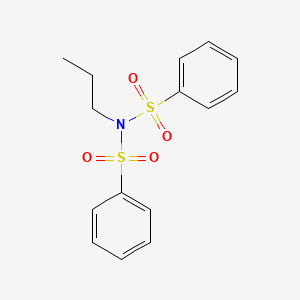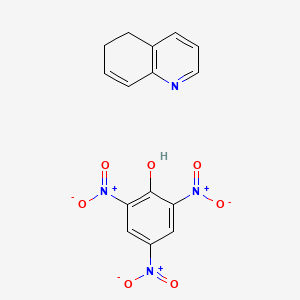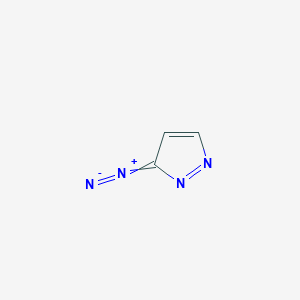
3-Diazo-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazopyrazole is a heterocyclic compound characterized by the presence of a diazo group (-N=N-) attached to a pyrazole ring. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazopyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with nitrous acid, resulting in the formation of pyrazole diazonium salts. These salts can then be converted to diazopyrazole through various reaction conditions, such as heating or the use of specific catalysts .
Industrial Production Methods: Industrial production of diazopyrazole often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process typically includes the diazotization of pyrazole derivatives followed by isolation and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diazopyrazole undergoes a variety of chemical reactions, including:
Oxidation: Diazopyrazole can be oxidized to form pyrazole-3,5-dicarboxylic acid under specific conditions.
Reduction: Reduction of diazopyrazole can lead to the formation of hydrazine derivatives.
Substitution: Diazopyrazole can participate in electrophilic aromatic substitution reactions, where the diazo group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Diazopyrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Diazopyrazole derivatives have shown potential as antimicrobial and antifungal agents.
Industry: Diazopyrazole is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diazopyrazole involves its ability to act as an electrophile due to the presence of the diazo group. This electrophilic nature allows it to participate in various chemical reactions, including coupling reactions with nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific substituents and reaction conditions used .
Comparación Con Compuestos Similares
Phenyldiazonium Chloride: Similar in reactivity to pyrazole-3(5)-diazonium salts.
Aliphatic Diazo Compounds: Share properties with 3-diazopyrazoles.
Uniqueness: Diazopyrazole is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
55633-29-9 |
|---|---|
Fórmula molecular |
C3H2N4 |
Peso molecular |
94.08 g/mol |
Nombre IUPAC |
3-diazopyrazole |
InChI |
InChI=1S/C3H2N4/c4-6-3-1-2-5-7-3/h1-2H |
Clave InChI |
NZNXVABRGBFJED-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC1=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


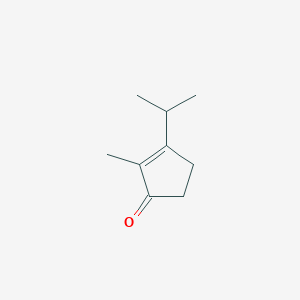

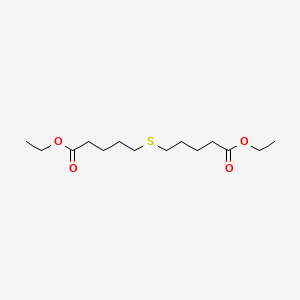
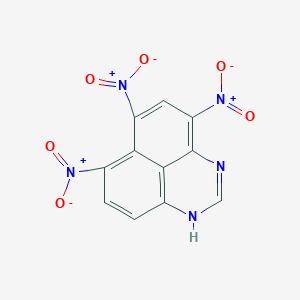
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)




![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
